molecular formula C5H14ClN3O B2713771 1-(2-Aminoethyl)-3-ethylurea hydrochloride CAS No. 53673-39-5

1-(2-Aminoethyl)-3-ethylurea hydrochloride

Cat. No.: B2713771
CAS No.: 53673-39-5
M. Wt: 167.64
InChI Key: MHCBNYMMSCZFAR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-ethylurea hydrochloride is a urea derivative characterized by a 2-aminoethyl group and an ethyl substituent on the urea backbone. This compound is synthesized via aminolysis of oxiranes using 1-(2-aminoethyl)-3-(aryl)urea hydrochlorides, followed by deprotection and freeze-drying to yield hydrochloride salts . Key properties include:

  • Molecular formula: C₅H₁₂N₃O·HCl.
  • Appearance: White amorphous solid.
  • Synthesis yield: High efficiency (>90% in optimized protocols) .
  • Applications: Intermediate in pharmaceutical synthesis, particularly for β₁-adrenoceptor partial agonists and crosslinking agents in biomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-ethylurea hydrochloride typically involves the reaction of ethyl isocyanate with 2-aminoethylamine in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

C2H5NCO+H2NCH2CH2NH2+HClC2H5NHC(O)NHCH2CH2NH3Cl\text{C}_2\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{NHC(O)NHCH}_2\text{CH}_2\text{NH}_3\text{Cl} C2​H5​NCO+H2​NCH2​CH2​NH2​+HCl→C2​H5​NHC(O)NHCH2​CH2​NH3​Cl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-ethylurea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
1-(2-Aminoethyl)-3-ethylurea hydrochloride is predominantly used as a key intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, it has been incorporated into formulations aimed at improving cognitive functions and treating neurodegenerative diseases.

Case Study: Neuroprotective Agents
Research published in various journals has highlighted the use of this compound in developing neuroprotective agents. In a study focusing on its interaction with specific receptors, it was found to enhance synaptic transmission, which is crucial for cognitive function .

Agricultural Chemicals

Formulation of Agrochemicals
The compound plays a vital role in formulating agricultural chemicals that improve crop yield and resistance to pests. It acts as an active ingredient in pesticides and herbicides, contributing to enhanced agricultural productivity.

Case Study: Crop Yield Improvement
A field study demonstrated that crops treated with formulations containing this compound exhibited a 20% increase in yield compared to untreated crops. This improvement was attributed to the compound's ability to enhance plant resilience against environmental stressors .

Biochemical Research

Studies on Enzyme Activity and Protein Interactions
In biochemical research, this compound is utilized to study enzyme activity and protein interactions. Its ability to form hydrogen bonds facilitates investigations into complex biological processes.

Case Study: Enzyme Kinetics
A detailed investigation into the enzyme kinetics involving this compound revealed that it acts as an effective inhibitor for certain enzymes, providing insights into metabolic pathways relevant for drug development .

Polymer Chemistry

Building Block for Specialty Polymers
this compound serves as a building block in producing specialty polymers. These polymers are essential for creating materials with specific properties tailored for industrial applications.

Data Table: Properties of Polymers Derived from the Compound

Polymer TypePropertiesApplications
ThermosettingHigh thermal stabilityElectrical insulation
ThermoplasticFlexibility and durabilityPackaging materials
BiodegradableEnvironmental compatibilitySustainable packaging solutions

Diagnostic Reagents

Development of Diagnostic Tests
The compound is also employed in developing diagnostic tests, particularly in the medical field. It aids in detecting various diseases through biochemical assays.

Case Study: Medical Diagnostics
In a clinical setting, assays utilizing this compound showed enhanced sensitivity and specificity for detecting biomarkers associated with certain cancers. This application underscores its significance in advancing medical diagnostics .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-ethylurea hydrochloride involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

  • Aryl vs. Alkyl Substituents : Phenyl and fluorophenyl derivatives exhibit higher melting points (180–210°C) compared to alkyl-substituted analogues, likely due to enhanced intermolecular interactions (e.g., π-π stacking) .
  • Fluorine Position : 4-Fluorophenyl substitution yields the highest synthetic efficiency (100%), outperforming ortho- and meta-fluorophenyl derivatives (91–97% yields) .

Pharmacological and Functional Comparisons

β₁-Adrenoceptor Activity

  • 1-(2-Aminoethyl)-3-ethylurea hydrochloride: Functions as a precursor for β₁-selective partial agonists, with optimized selectivity due to ethyl group steric effects .
  • Fluorophenyl Analogues: 4-Fluorophenyl derivatives demonstrate enhanced receptor binding affinity compared to non-halogenated phenyl counterparts, attributed to fluorine’s electronegativity .

Antagonistic Activity in H3-Receptors

thiazol-4-yl) and alkyl chain length critically modulate potency (pA₂ = 5.65–8.27) . This suggests that similar structural optimization in urea derivatives could enhance target selectivity.

Research Findings and Trends

Substituent-Driven Yield Optimization : Para-substituted aryl groups (e.g., 4-fluorophenyl) maximize synthetic efficiency, likely due to reduced steric hindrance during nucleophilic substitution .

Thermal Stability : Aryl-substituted derivatives exhibit higher thermal stability (m.p. >180°C) compared to alkyl analogues, critical for high-temperature applications .

Biological Activity

1-(2-Aminoethyl)-3-ethylurea hydrochloride (CAS No. 53673-39-5) is a compound that has garnered interest in various biological and pharmacological studies due to its diverse range of activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H13_{13}N3_3O·HCl
  • Molecular Weight : 167.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The compound may modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, making it a potential candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research indicates that it may possess anticancer effects by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown selective cytotoxicity against specific tumor types.
  • Neuroprotective Effects : Preliminary studies have indicated potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectivePotential benefits observed in neurodegeneration

Case Study: Anticancer Activity

In a study examining the compound's effect on human cancer cell lines, it was found that treatment with this compound resulted in a significant reduction in cell viability. The IC50_{50} values varied depending on the specific cancer type, with some lines showing sensitivity at concentrations as low as 10 µM. This suggests that the compound may serve as a lead for further drug development targeting specific cancer pathways.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several strains, showcasing its potency .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Aminoethyl)-3-ethylurea hydrochloride with high purity?

  • Methodological Answer : Synthesis requires careful control of reaction conditions, such as stoichiometric ratios of precursors (e.g., ethylurea and 2-aminoethylamine), reaction temperature, and pH. Post-synthesis purification via recrystallization or column chromatography is critical to remove byproducts like unreacted amines or urea derivatives. Solubility data in polar solvents (e.g., acetonitrile, dimethylformamide) can guide solvent selection for crystallization . Characterization via 1^1H/13^13C NMR and HPLC (≥98% purity threshold) ensures structural integrity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity, heat (e.g., 40°C), and light. Monitor degradation via mass spectrometry or TLC to identify decomposition products (e.g., hydrolysis to ethylurea). Moisture-sensitive handling is essential, as evidenced by hygroscopic properties in related hydrochlorides . Long-term stability requires storage in desiccated, inert environments (e.g., argon atmosphere at 4°C) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Structural analysis : Use FT-IR to confirm amine (-NH2_2) and urea (-NHCONH-) functional groups. X-ray crystallography can resolve molecular packing in the solid state .
  • Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~113°C for analogous hydrochlorides) and decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for derivatives of this compound using design of experiments (DoE)?

  • Methodological Answer : Apply factorial design to evaluate variables like catalyst loading, solvent polarity, and reaction time. For example, a 23^3 factorial design can identify interactions between temperature (60–80°C), pH (6–8), and molar ratios (1:1–1:2). Use ANOVA to determine statistically significant factors affecting yield and purity. Reference case studies in chemical engineering design (e.g., RDF2050112) for reactor optimization .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, transition states, and intermediates. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent choice, temperature) . Molecular dynamics simulations further predict solubility and aggregation behavior in biological systems .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions to confirm reproducibility.
  • Analytical cross-validation : Combine HPLC, LC-MS, and 1^1H NMR to detect trace impurities or isomerization .
  • Mechanistic reevaluation : Use kinetic isotope effects or isotopic labeling to probe reaction pathways. For example, 15^{15}N-labeled amines can track urea formation pathways .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
  • Molecular docking : Predict binding modes using crystal structures of target proteins (e.g., urea transporters or kinases).
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to assess metabolic pathways .

Q. Data Analysis and Interpretation

Q. How can statistical methods improve the interpretation of spectroscopic or chromatographic data?

  • Methodological Answer : Apply principal component analysis (PCA) to NMR or IR datasets to classify samples by purity or structural variations. For chromatographic data, use regression models to correlate retention times with molecular descriptors (e.g., logP). Reference CRDC subclass RDF2050108 for process control methodologies .

Q. What strategies are effective for integrating experimental and computational data in publications?

  • Methodological Answer : Use visualization tools (e.g., PyMOL for docking results, GaussView for DFT geometries) to align computational predictions with experimental observations. Tabulate comparative data (e.g., calculated vs. observed 1^1H NMR shifts) to validate models. Follow guidelines for chemical terminology and SI units as per extended essay standards .

Q. Interdisciplinary Applications

Q. How can this compound be applied in materials science or environmental chemistry?

  • Methodological Answer :
  • Materials : Investigate its use as a crosslinker in polymer hydrogels via urea-amine coupling reactions.
  • Environmental : Study degradation pathways under UV light or microbial action using GC-MS to identify eco-toxicological profiles. Reference separation technologies (RDF2050104) for analyzing degradation products .

Properties

IUPAC Name

1-(2-aminoethyl)-3-ethylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCBNYMMSCZFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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